人参皂苷Rk3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

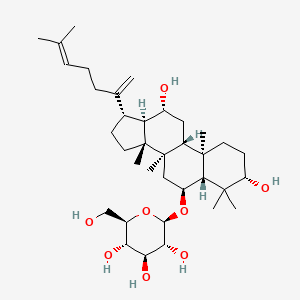

人参皂苷Rk3是一种稀有的生物活性皂苷,源自人参和三七。它以其显著的药理特性而闻名,包括抗癌、抗炎和抗光老化作用。 This compound已被研究用于其在各种疾病,特别是癌症治疗中的潜在治疗应用 .

科学研究应用

人参皂苷Rk3具有广泛的科学研究应用:

化学: 它用于研究皂苷化学和开发新的合成方法。

生物学: this compound被研究用于其对细胞过程的影响,包括凋亡和自噬。

作用机制

人参皂苷Rk3通过靶向多个分子途径发挥其作用。它通过调节PI3K/Akt/mTOR途径介导凋亡和自噬。该途径对于细胞存活、增殖和代谢至关重要。 通过抑制该途径,this compound诱导癌细胞周期阻滞并促进癌细胞死亡 .

生化分析

Biochemical Properties

Ginsenoside Rk3 interacts with various enzymes and proteins, playing a significant role in biochemical reactions. It has been found to significantly inhibit TNF-α-induced NF-κB transcriptional activity . It also stimulates cytotoxicity and apoptosis by preventing nuclear factor kappa B (NF-κB) signaling and regulating Bax/Bcl-2 expression .

Cellular Effects

Ginsenoside Rk3 has been shown to have profound effects on various types of cells and cellular processes. It reduces cell viability, inhibits cell proliferation, and induces G1 phase cell cycle arrest by downregulating the expression of cyclin D1 and CDK4 and upregulating the expression of P21 . It also induces apoptosis in a concentration-dependent manner in H460 and A549 cells .

Molecular Mechanism

Ginsenoside Rk3 exerts its effects at the molecular level through various mechanisms. It has been found to bind to PI3K/AKT, promoting autophagy and apoptosis in hepatocellular carcinoma . It also regulates the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) pathway to inhibit hepatocellular carcinoma growth .

Temporal Effects in Laboratory Settings

Over time, Ginsenoside Rk3 has been observed to have long-term effects on cellular function in both in vitro and in vivo studies. For instance, it has been found to significantly inhibit the proliferation of hepatocellular carcinoma . It also reduces cell viability and inhibits cell proliferation and colony formation over time .

Dosage Effects in Animal Models

The effects of Ginsenoside Rk3 vary with different dosages in animal models. For example, it has been found to significantly improve liver inflammation, lipid deposition, and fibrosis caused by a high-fat-high-cholesterol diet and CCl4 injection in mice .

Metabolic Pathways

Ginsenoside Rk3 is involved in various metabolic pathways. It has been found to modulate the metabolism of amino acids and bile acids, particularly by upregulating glutamine, which has the potential to regulate the immune response .

准备方法

合成路线和反应条件: 人参皂苷Rk3可以通过人参皂苷如人参皂苷Rg3的热处理合成。该过程涉及在高温下蒸制人参,这会导致前体人参皂苷转化为Rk3。 这种转化发生在人参本身提供的弱酸性环境中 .

工业生产方法: this compound的工业生产通常涉及生物催化策略的使用。利用微生物及其酶系统来修饰人参皂苷的糖基部分。 来自大肠杆菌和其他微生物的重组酶通常用于在生物医药和制药行业实现高效转化 .

化学反应分析

反应类型: 人参皂苷Rk3会发生各种化学反应,包括氧化、还原和水解。这些反应对其转化和生物活性至关重要。

常用试剂和条件:

氧化: 可以使用过氧化氢和高锰酸钾等常见的氧化剂。

还原: 使用硼氢化钠等还原剂。

水解: 使用酸性或酶促水解来裂解糖苷键。

主要生成产物: 这些反应产生的主要产物包括其他稀有人参皂苷,如人参皂苷Rg3、Rk1和Rg5 .

相似化合物的比较

人参皂苷Rk3由于其特定的分子结构和生物活性,在人参皂苷中是独一无二的。类似的化合物包括:

人参皂苷Rg3: 以其抗癌特性而闻名,尤其是在乳腺癌中.

人参皂苷Rk1: 表现出抗炎和抗癌作用.

人参皂苷Rh4: 与Rk3类似,它源自蒸制三七,并在癌症治疗中显示出潜力.

This compound因其强大的抗癌活性及其调节多种细胞途径的能力而脱颖而出,使其成为治疗应用的有希望的候选者。

属性

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H60O8/c1-19(2)10-9-11-20(3)21-12-15-35(7)27(21)22(38)16-25-34(6)14-13-26(39)33(4,5)31(34)23(17-36(25,35)8)43-32-30(42)29(41)28(40)24(18-37)44-32/h10,21-32,37-42H,3,9,11-18H2,1-2,4-8H3/t21-,22-,23+,24-,25-,26+,27+,28-,29+,30-,31+,32-,34-,35-,36-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVXFIVJSCUOFNT-QXPABTKOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=C)C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCCC(=C)[C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(C[C@@H]([C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)O)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H60O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

620.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。